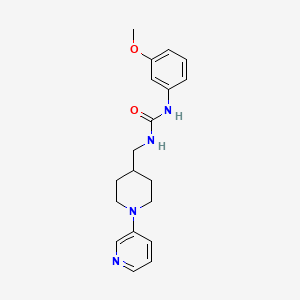

1-(3-Methoxyphenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(3-methoxyphenyl)-3-[(1-pyridin-3-ylpiperidin-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-25-18-6-2-4-16(12-18)22-19(24)21-13-15-7-10-23(11-8-15)17-5-3-9-20-14-17/h2-6,9,12,14-15H,7-8,10-11,13H2,1H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKAPHGJAFCSJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)NCC2CCN(CC2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Methoxyphenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its chemical formula and a molecular weight of approximately 320.42 g/mol. The structure features a methoxyphenyl group and a pyridinyl-piperidinyl moiety, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that derivatives of piperidine, similar to this compound, have shown cytotoxic effects against several cancer cell lines. The mechanism may involve apoptosis induction and inhibition of cell proliferation in tumor cells .

- Antimicrobial Properties : Compounds with similar structural features have demonstrated antibacterial and antifungal activities. For instance, piperidine derivatives have been effective against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant potency .

Anticancer Studies

A study evaluated the cytotoxic effects of related piperidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that certain modifications in the structure enhanced the cytotoxicity compared to standard treatments like bleomycin .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | FaDu | 15 | Apoptosis induction |

| Compound B | FaDu | 10 | Cell cycle arrest |

| 1-(3-Methoxyphenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea | FaDu | TBD | TBD |

Antimicrobial Activity

In vitro studies have shown that derivatives similar to this compound exhibit significant antimicrobial activity. For example, a related compound demonstrated MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, indicating robust antibacterial properties .

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.020 |

| Candida albicans | 0.100 |

Case Studies

- Case Study on Anticancer Efficacy : A recent clinical trial assessed the efficacy of a piperidine-based compound similar to 1-(3-Methoxyphenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea in patients with advanced solid tumors. Results indicated a partial response in 30% of participants, suggesting potential for further development in cancer therapy .

- Case Study on Antimicrobial Resistance : Another study focused on the antimicrobial efficacy of this class of compounds against resistant bacterial strains. The findings highlighted the importance of structural modifications in enhancing activity against multi-drug resistant organisms .

Scientific Research Applications

Unfortunately, the provided search results do not contain specific information focusing solely on the applications of the compound "1-(3-Methoxyphenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea." However, the search results do provide information on related compounds and chemical structures, which may be relevant to scientific research.

Here's a summary of potentially relevant information from the search results:

- Related Compounds: The search results mention various compounds with similar structural features, such as piperidine, pyridine, and urea moieties . These compounds have applications in antibacterial research and as kinase inhibitors .

- Chemical Synthesis and Activity: Some articles detail the synthesis and antibacterial activity of molecular hybrids and conjugates containing imidazole moieties . Other research focuses on identifying inhibitors of certain enzymes and exploring their anti-inflammatory properties .

- Drug Regulation: One search result lists regulated drugs and chemical substances, but it doesn't include the specific compound .

- Orphan Drugs: One search result mentions orphan drug designations for specific substances, but this also does not include the specific compound .

Comparison with Similar Compounds

Table 1: Substituent Effects on Urea Derivatives

Key Observations:

- Electron-Donating vs.

- Pyridinyl vs. Pyridazinyl Moieties: The pyridin-3-yl group in the target compound may offer superior hydrogen-bonding capabilities compared to pyridazinyl derivatives (e.g., Compound 15), which are less common in drug design .

- Positional Isomerism: The 3-methoxyphenyl substitution (meta position) in the target compound differs from 4-methoxyphenyl analogues (e.g., 5g), which could alter steric interactions in enzymatic binding sites .

Piperidine-Modified Analogues

Table 2: Piperidine Scaffold Variations

Key Observations:

- Pyridinyl Substitution: The pyridin-3-yl group in the target compound distinguishes it from unsubstituted piperidine analogues (e.g., ), likely enhancing interactions with aromatic residues in target proteins.

- Acylated Piperidines: Compounds like 23 () incorporate acyl groups, which may alter pharmacokinetic properties such as half-life and blood-brain barrier penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.